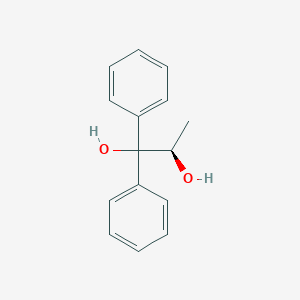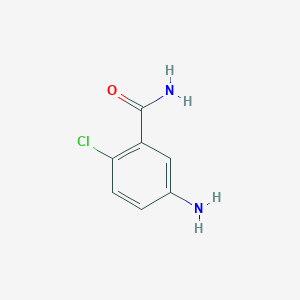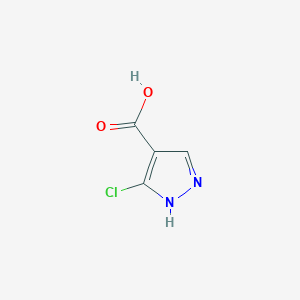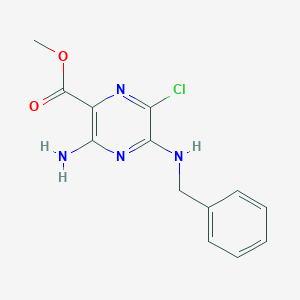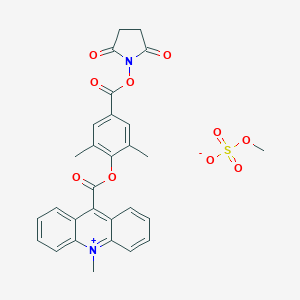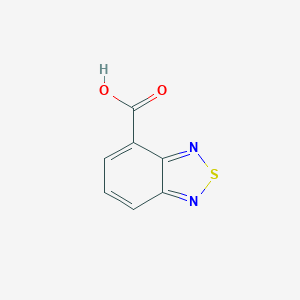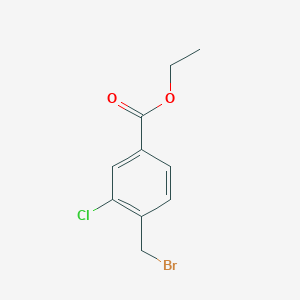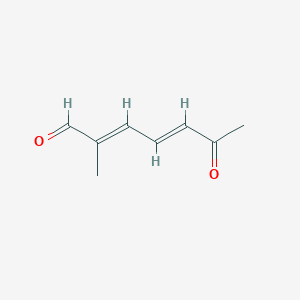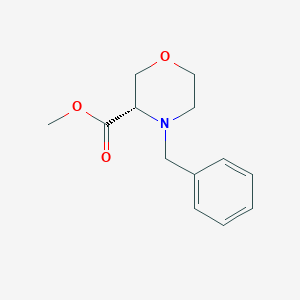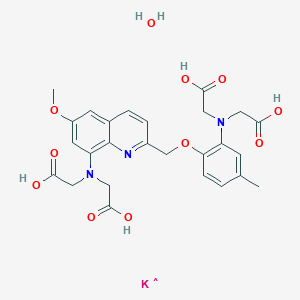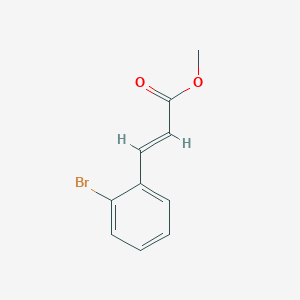
(E)-Methyl 3-(2-bromophenyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Methyl 3-(2-bromophenyl)acrylate, also known as MBPA, is a chemical compound used in various scientific research applications. It is a type of acrylate ester that is commonly used in organic synthesis. This compound is known for its ability to undergo various chemical reactions, making it a popular choice for researchers in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of (E)-Methyl 3-(2-bromophenyl)acrylate is based on its ability to undergo various chemical reactions, such as nucleophilic addition and substitution reactions. These reactions allow (E)-Methyl 3-(2-bromophenyl)acrylate to react with other organic compounds, leading to the formation of new compounds with unique properties. The reactivity of (E)-Methyl 3-(2-bromophenyl)acrylate can be further enhanced by modifying its chemical structure, such as by introducing electron-donating or electron-withdrawing groups.
Biochemische Und Physiologische Effekte
(E)-Methyl 3-(2-bromophenyl)acrylate is not known to have any significant biochemical or physiological effects on living organisms. However, it is important to handle this compound with care, as it can be toxic if ingested or inhaled. Proper safety precautions should be taken when working with (E)-Methyl 3-(2-bromophenyl)acrylate, such as wearing protective clothing and working in a well-ventilated area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (E)-Methyl 3-(2-bromophenyl)acrylate in laboratory experiments is its high reactivity and versatility. This compound can undergo various chemical reactions, making it a valuable building block for the synthesis of other organic compounds. However, one of the limitations of using (E)-Methyl 3-(2-bromophenyl)acrylate is its toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving (E)-Methyl 3-(2-bromophenyl)acrylate. One area of research is the development of new synthetic methods for the preparation of (E)-Methyl 3-(2-bromophenyl)acrylate and related compounds. Another area of research is the application of (E)-Methyl 3-(2-bromophenyl)acrylate in the synthesis of new materials with unique properties, such as conductive polymers and sensors. Additionally, (E)-Methyl 3-(2-bromophenyl)acrylate could be used as a starting material for the synthesis of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of (E)-Methyl 3-(2-bromophenyl)acrylate involves the reaction of 2-bromobenzaldehyde with methyl acrylate in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation, resulting in the formation of (E)-Methyl 3-(2-bromophenyl)acrylate as a yellowish liquid. The yield of the reaction can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Wissenschaftliche Forschungsanwendungen
(E)-Methyl 3-(2-bromophenyl)acrylate has been widely used in various scientific research applications, including organic synthesis, medicinal chemistry, and materials science. It is commonly used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals. (E)-Methyl 3-(2-bromophenyl)acrylate is also used as a building block for the synthesis of polymers and materials with unique physical and chemical properties.
Eigenschaften
IUPAC Name |
methyl (E)-3-(2-bromophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-6-8-4-2-3-5-9(8)11/h2-7H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHZPTVKKKVMHT-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-Methyl 3-(2-bromophenyl)acrylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

